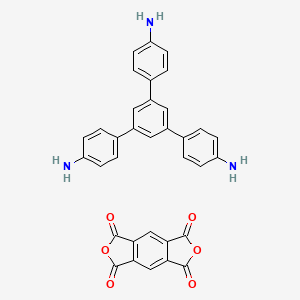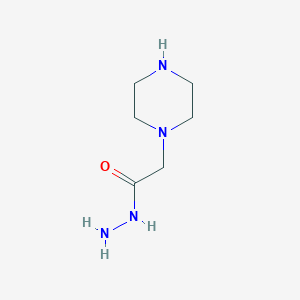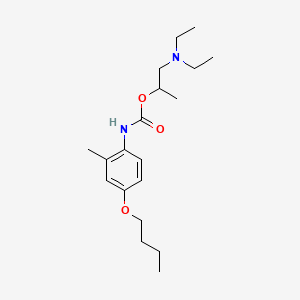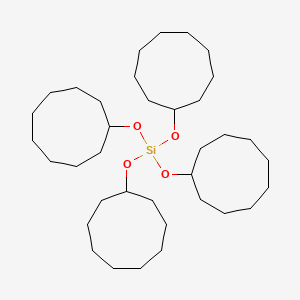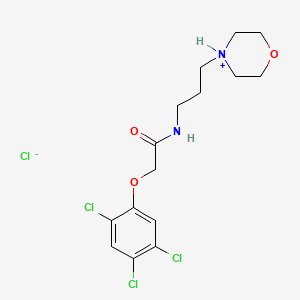
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a morpholine ring, a trichlorophenoxy group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride typically involves the following steps:
Formation of the Morpholine Derivative: The starting material, 4-morpholine, undergoes a reaction with a suitable alkylating agent to form the 3-(4-morpholinyl)propyl derivative.
Introduction of the Trichlorophenoxy Group: The 3-(4-morpholinyl)propyl derivative is then reacted with 2,4,5-trichlorophenoxyacetic acid or its derivatives under appropriate conditions to form the desired acetamide compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The trichlorophenoxy group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring would yield N-oxide derivatives, while reduction of the trichlorophenoxy group could lead to dechlorinated products.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with signal transduction processes.
類似化合物との比較
Similar Compounds
N-(3-(4-Morpholinyl)propyl)-2-(2,4-dichlorophenoxy)acetamide hydrochloride: Similar structure but with one less chlorine atom.
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trimethylphenoxy)acetamide hydrochloride: Similar structure but with methyl groups instead of chlorine atoms.
Uniqueness
N-(3-(4-Morpholinyl)propyl)-2-(2,4,5-trichlorophenoxy)acetamide hydrochloride is unique due to the presence of three chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer or different substituents.
特性
CAS番号 |
86746-01-2 |
|---|---|
分子式 |
C15H20Cl4N2O3 |
分子量 |
418.1 g/mol |
IUPAC名 |
N-(3-morpholin-4-ium-4-ylpropyl)-2-(2,4,5-trichlorophenoxy)acetamide;chloride |
InChI |
InChI=1S/C15H19Cl3N2O3.ClH/c16-11-8-13(18)14(9-12(11)17)23-10-15(21)19-2-1-3-20-4-6-22-7-5-20;/h8-9H,1-7,10H2,(H,19,21);1H |
InChIキー |
UOKJUQFIXYBYMS-UHFFFAOYSA-N |
正規SMILES |
C1COCC[NH+]1CCCNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


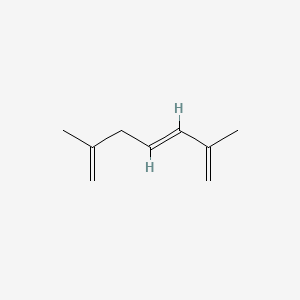
![Pyrrolo[1,2-A]pyrazine, 1,2,3,4-tetrahydro-1,2-dimethyl-(9CI)](/img/structure/B13788247.png)
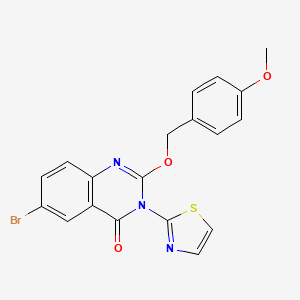



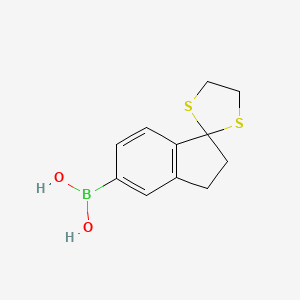
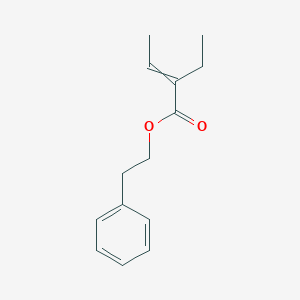
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
